molecular formula C13H18F2N2O2S B2661436 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1210158-88-5

2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2661436
CAS RN: 1210158-88-5
M. Wt: 304.36
InChI Key: GZPXWBFNKNKZNQ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, also known as DF-MP-4-22, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Dudutienė et al. (2013) involved the synthesis of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides and their testing as inhibitors of carbonic anhydrases. These compounds, similar in structure to 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, showed high binding potency to carbonic anhydrase isozymes I, II, VII, XII, and XIII. The fluorinated compounds demonstrated higher binding potency than their non-fluorinated counterparts (Dudutienė et al., 2013).

Chemical Synthesis and Catalysis

Miura et al. (1998) discussed the use of benzenesulfonamides in oxidative cross-coupling reactions. These reactions are significant in synthetic chemistry for producing complex molecules. The study highlighted the ability of N-(2‘-Phenylphenyl)benzenesulfonamides, chemically related to 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, to react with acrylate esters, leading to high yields of certain derivatives (Miura et al., 1998).

Photodynamic Therapy in Cancer Treatment

Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds demonstrated potential for photodynamic therapy applications in cancer treatment, highlighting the versatile use of sulfonamide derivatives in therapeutic contexts (Pişkin et al., 2020).

Structural and Electronic Studies

The study of the structure and behavior of sulfonamide derivatives, as outlined by Eisch et al. (1996), provides insights into the reactivity and potential applications of these compounds in various chemical reactions. Their research on benzenesulfonyl derivatives sheds light on the chemical behavior of similar compounds like 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (Eisch et al., 1996).

Photochemical Decomposition Studies

The investigation of photochemical decomposition, as shown in studies like Zhou and Moore (1994), is crucial for understanding the stability and degradation pathways of sulfonamide compounds under various conditions. This research can inform the storage and handling of these chemicals, including 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (Zhou & Moore, 1994).

properties

IUPAC Name

2,6-difluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O2S/c1-17-7-5-10(6-8-17)9-16-20(18,19)13-11(14)3-2-4-12(13)15/h2-4,10,16H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPXWBFNKNKZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

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